Orthogonal Deprotection Kinetics: Nps vs. Boc/Fmoc
The Nps protecting group on this compound is quantitatively removed within 5 minutes in solution and 20–30 minutes on solid support using 3–5 molar equivalents of 2-mercaptopyridine in the presence of glacial acetic acid [1]. In contrast, standard Boc deprotection with TFA requires 10–60 minutes under strongly acidic conditions [2], while Fmoc deprotection with 20% piperidine/DMF requires approximately 15 minutes under basic conditions [3]. The Nps group therefore uniquely permits neutral, thiolytic deprotection in <5 min, enabling three-dimensional orthogonal protection strategies (e.g., Nps/Boc/tBu) inaccessible to either Boc- or Fmoc-based syntheses alone.
| Evidence Dimension | Time to complete deprotection and conditions |
|---|---|
| Target Compound Data | Nps group removed in <5 min (solution) / 20–30 min (solid support) using 2-mercaptopyridine + AcOH |
| Comparator Or Baseline | Boc-L-alanine: 10–60 min with 2 equiv TFA (acidic); Fmoc-L-alanine: ≤15 min with 20% piperidine/DMF (basic) |
| Quantified Difference | Nps deprotection is 2–3× faster in solution than Boc and achieves neutral conditions unavailable to both Boc and Fmoc |
| Conditions | Solution-phase deprotection studies (Tun-Kyi, 1978); Boc deprotection in phosphonium ionic liquid at high temperature (RSC Adv., 2015); Fmoc deprotection in solid-phase synthesis (companyprofiles.justatic.com) |
Why This Matters
Neutral, rapid deprotection enables multi-step syntheses involving acid- and base-sensitive functionalities (e.g., glycosylated amino acids, phosphorylated residues) that are degraded by the acidic or basic conditions required for Boc or Fmoc removal.
- [1] Tun-Kyi, A. (1978). Selective Removal of the o-Nitrophenylsulfenyl Protecting Group in Peptide Synthesis. Helvetica Chimica Acta, 61(3), 1086–1090. View Source
- [2] Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. (2015). RSC Advances. View Source
- [3] Justatic Company Profiles. (n.d.). Solid phase synthesis with base N alpha-protecting group cleavage (Fmoc). View Source
